2,3,4,5-Tetramethyl-6-nitrophenol
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Overview
Description
2,3,4,5-Tetramethyl-6-nitrophenol is an organic compound characterized by a phenolic structure with four methyl groups and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 2,3,4,5-Tetramethyl-6-nitrophenol typically involves nitration of a precursor compound. One common method is the nitration of 2,3,4,5-tetramethylphenol using nitric acid under controlled conditions. The reaction is usually carried out in a mixture of sulfuric acid and nitric acid at low temperatures to ensure selective nitration at the desired position on the aromatic ring . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3,4,5-Tetramethyl-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various alkylating or acylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetramethyl-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
2,3,4,5-Tetramethyl-6-nitrophenol can be compared with other nitrophenols and methylated phenols. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
4-Nitrophenol: Commonly used in the synthesis of pharmaceuticals and as a pH indicator.
2,4,6-Trimethylphenol: Used in the production of antioxidants and as a chemical intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
62622-63-3 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-6-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-5-6(2)8(4)10(12)9(7(5)3)11(13)14/h12H,1-4H3 |
InChI Key |
SVKYVXSVUZDQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])O)C)C |
Origin of Product |
United States |
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